4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Overview
Description
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is an organic compound with the molecular formula C16H26N4. It is a derivative of piperidine and piperazine, featuring an aniline group. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.
Action Environment
It is recommended to store the compound in a dark place, sealed and dry, at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies in animal models have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves the reaction of 4-methylpiperazine with 4-chloropiperidine, followed by nucleophilic substitution with aniline. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: The major products include various oxidized derivatives depending on the reaction conditions.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors in the brain.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)phenylamine
- 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Uniqueness
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of piperidine and piperazine rings with an aniline group makes it particularly versatile in various applications, from medicinal chemistry to industrial uses .
Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728627 | |
Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959795-70-1 | |
Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten in developing an ELISA for brigatinib and gilteritinib?
A1: The researchers selected this compound as a hapten because it shares a common substructure with both brigatinib and gilteritinib []. This structural similarity is crucial for inducing antibodies that can recognize and bind to both TKIs, enabling the development of a single ELISA assay capable of detecting and quantifying both drugs.
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